Cas no 2228693-18-1 (2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid)
2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid
- Z3271488425
- 2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid
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- MDL: MFCD33031491
- Inchi: 1S/C6H3ClF2N2O2/c7-4-2-10-1-3(11-4)6(8,9)5(12)13/h1-2H,(H,12,13)
- InChI Key: PGYGTMRZYGPEQR-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(C(C(=O)O)(F)F)=N1
Computed Properties
- Exact Mass: 207.9851114 g/mol
- Monoisotopic Mass: 207.9851114 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 63.1
- Molecular Weight: 208.55
2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1957874-0.05g |
2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid |
2228693-18-1 | 95% | 0.05g |
$897.0 | 2023-09-17 | |
| Enamine | EN300-1957874-0.1g |
2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid |
2228693-18-1 | 95% | 0.1g |
$1104.0 | 2023-09-17 | |
| Enamine | EN300-1957874-0.25g |
2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid |
2228693-18-1 | 95% | 0.25g |
$1576.0 | 2023-09-17 | |
| Enamine | EN300-1957874-0.5g |
2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid |
2228693-18-1 | 95% | 0.5g |
$2484.0 | 2023-09-17 | |
| Enamine | EN300-1957874-1.0g |
2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid |
2228693-18-1 | 95% | 1.0g |
$3183.0 | 2023-07-10 | |
| Enamine | EN300-1957874-2.5g |
2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid |
2228693-18-1 | 95% | 2.5g |
$6241.0 | 2023-09-17 | |
| Enamine | EN300-1957874-5.0g |
2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid |
2228693-18-1 | 95% | 5.0g |
$9233.0 | 2023-07-10 | |
| Enamine | EN300-1957874-10.0g |
2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid |
2228693-18-1 | 95% | 10.0g |
$13692.0 | 2023-07-10 | |
| 1PlusChem | 1P024UKR-50mg |
2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid |
2228693-18-1 | 95% | 50mg |
$1171.00 | 2023-12-18 | |
| 1PlusChem | 1P024UKR-100mg |
2-(6-chloropyrazin-2-yl)-2,2-difluoroacetic acid |
2228693-18-1 | 95% | 100mg |
$1427.00 | 2023-12-18 |
2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid
Introduction to 2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid (CAS No: 2228693-18-1)
2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid, identified by the CAS number 2228693-18-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of heterocyclic carboxylic acids, featuring a pyrazine core substituted with a chlorine atom at the 6-position and difluoromethyl groups at the 2-position. The unique structural attributes of this molecule make it a promising candidate for various applications, particularly in medicinal chemistry and drug development.
The structural framework of 2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid consists of a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of a chlorine atom at the 6-position introduces electrophilic characteristics, enhancing its reactivity in various chemical transformations. Additionally, the two fluorine atoms attached to the methyl group at the 2-position contribute to its stability and electronic properties, making it an attractive moiety for designing bioactive molecules.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid has emerged as a key intermediate in the synthesis of several pharmacologically active compounds. Its ability to serve as a versatile building block allows chemists to explore diverse chemical modifications, leading to the development of potential drug candidates for treating various diseases.
One of the most compelling aspects of 2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid is its role in the synthesis of inhibitors targeting specific biological pathways. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in cancer metabolism. The pyrazine scaffold is known to interact with biological targets such as kinases and transcription factors, making it an ideal platform for drug design. The chlorine and difluoromethyl substituents further enhance binding affinity by improving hydrophobic interactions and electronic complementarity with the target proteins.
Recent studies have highlighted the potential of 2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid in developing treatments for inflammatory diseases. By modulating inflammatory pathways, this compound has shown promise in preclinical models as an anti-inflammatory agent. The structural features of the molecule allow it to interact with key inflammatory mediators, thereby reducing inflammation and associated symptoms. This has opened up new avenues for therapeutic intervention in chronic inflammatory conditions.
The pharmaceutical industry has also explored 2-(6-Chloropyrazin-2-yl)-2,2-difluoroacetic acid as a precursor for antibiotics and antiviral drugs. The unique combination of functional groups in this compound enables its incorporation into complex molecular architectures that exhibit potent antimicrobial activity. Researchers have reported its use in synthesizing novel antibiotics that target resistant bacterial strains, addressing a critical unmet need in modern medicine.
Another area where CAS No: 2228693-18-1 has made significant contributions is in the field of neurology. The ability of 6-Chloropyrazin-2-yl derivatives to cross the blood-brain barrier makes them attractive for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. By interacting with specific neurotransmitter receptors and enzymes, this compound has shown potential in modulating neuronal activity and protecting against neurodegeneration.
In conclusion, 2228693-18-1 represents a versatile and highly valuable compound in pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug development is expected to grow even further.
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